![molecular formula C27H27N5O3 B4060883 4-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B4060883.png)
4-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-1-phthalazinyl)amino]benzamide
Overview
Description
4-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-1-phthalazinyl)amino]benzamide, commonly known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DPBA is a phthalazinone derivative that exhibits a unique chemical structure and possesses several desirable properties, such as high solubility, stability, and bioavailability.
Mechanism of Action
The mechanism of action of DPBA is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. DPBA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. DPBA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
DPBA exhibits several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and antiviral and antifungal activity. DPBA has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. DPBA has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, DPBA exhibits antifungal activity against various fungal strains, including Candida albicans.
Advantages and Limitations for Lab Experiments
DPBA possesses several advantages for lab experiments, including high solubility, stability, and bioavailability. It can be easily synthesized using a simple and efficient method. However, DPBA also possesses several limitations, including its potential toxicity and lack of specificity. Further research is needed to fully understand the toxicity and specificity of DPBA.
Future Directions
There are several future directions for research on DPBA. One area of research is the development of novel DPBA derivatives with improved potency and specificity. Another area of research is the identification of the cellular pathways and enzymes targeted by DPBA. Additionally, further research is needed to fully understand the toxicity and pharmacokinetics of DPBA in vivo.
Scientific Research Applications
DPBA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal effects. DPBA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. DPBA has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, DPBA exhibits antifungal activity against various fungal strains, including Candida albicans.
properties
IUPAC Name |
4-[[4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]phthalazin-1-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-3-32(4-2)24(33)17-35-21-15-11-18(12-16-21)25-22-7-5-6-8-23(22)27(31-30-25)29-20-13-9-19(10-14-20)26(28)34/h5-16H,3-4,17H2,1-2H3,(H2,28,34)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJMQLYDMSYAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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